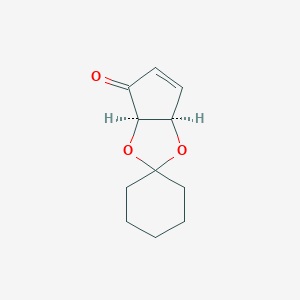

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal

Descripción general

Descripción

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal is a synthetic organic compound characterized by its unique cyclopropenone core and ketal functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal typically involves the following steps:

Formation of the Cyclopropenone Core: This can be achieved through the cyclization of a suitable precursor, such as a 1,3-diketone, under acidic or basic conditions.

Introduction of the Hydroxy Groups: The dihydroxy functionality can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Ketal Formation: The final step involves the protection of the dihydroxy groups by forming a ketal with cyclohexanone under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions may convert the ketal back to the corresponding diol or further reduce the cyclopropenone ring.

Substitution: Nucleophilic substitution reactions can occur at the hydroxy or ketal groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include a range of functionalized cyclopropenones and ketals.

Aplicaciones Científicas De Investigación

Organic Synthesis

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules due to its ability to undergo various chemical reactions, including oxidation and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to yield various functional groups. |

| Substitution | Acts as a nucleophile in substitution reactions. |

| Cyclization | Participates in cyclization reactions to form cyclic compounds. |

Case Study: Synthesis of Mannostatin

Research indicates that (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal is an intermediate in the synthesis of mannostatin, a compound with significant biological activity against fungal infections . This application highlights its relevance in pharmaceutical chemistry.

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. Its derivatives have shown promising results against various bacterial strains, suggesting applications in developing new antibiotics.

Case Study: Antifungal Properties

In a study conducted by Deng et al., derivatives of this ketal were evaluated for their antifungal activity, demonstrating effectiveness against Candida species . This research underscores the potential of this compound as a lead compound for antifungal drug development.

Agricultural Chemistry

Pesticide Development

Due to its structural characteristics, this compound is being explored for use in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly pest control agents.

Material Science

Polymer Chemistry

The compound can be utilized as a building block in polymer chemistry. Its reactive hydroxyl groups allow for the formation of polymers with tailored properties for specific applications.

Mecanismo De Acción

The mechanism by which (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal exerts its effects depends on its specific application. In catalysis, it may act by coordinating to a metal center and facilitating the transfer of electrons or protons. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropenone Derivatives: Compounds with similar cyclopropenone cores but different substituents.

Ketal-Protected Diols: Compounds with similar ketal protection but different core structures.

Uniqueness

The unique combination of the cyclopropenone core and ketal functionality in (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal distinguishes it from other compounds, potentially offering unique reactivity and applications.

This framework should help you create a detailed and comprehensive article on the compound

Actividad Biológica

(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal (CAS No. 111005-65-3) is a compound of significant interest in organic chemistry and medicinal applications. This ketal derivative features a cyclopropenone structure that may contribute to its unique biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- CAS Number : 111005-65-3

- Structural Characteristics : The compound contains a cyclopropenone moiety that is known for its reactivity and potential biological activities.

Synthesis

The synthesis of this compound has been documented in various studies. One notable method involves the use of spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol as a precursor, which undergoes specific transformations to yield the desired ketal form .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of cyclopropenone have shown effectiveness against various bacterial strains. The presence of hydroxyl groups in (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one may enhance its interaction with microbial membranes, potentially leading to increased antimicrobial efficacy .

Anti-inflammatory Effects

Research has suggested that cyclopropenone derivatives can modulate inflammatory pathways. The ketal form of this compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

There is emerging evidence that compounds structurally related to (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neural tissues .

Case Studies

Propiedades

IUPAC Name |

(3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,9-10H,1-3,6-7H2/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQJRFUFQAQRI-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C=CC(=O)C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3C=CC(=O)[C@@H]3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454639 | |

| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111005-65-3 | |

| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.